6-Bromo-5-hydroxy-1-methyl-2-[(pyridin-4-ylamino)methyl]-3-indolecarboxylic acid ethyl ester
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Overview
Description
6-bromo-5-hydroxy-1-methyl-2-[(pyridin-4-ylamino)methyl]-3-indolecarboxylic acid ethyl ester is an indolyl carboxylic acid.
Scientific Research Applications
Synthesis and Optimization
- A study by Liu Zong-lin (2013) focused on the synthesis process of arbidol hydrochloride using 6-bromo-5-hydroxy-1-methyl-2-phenyl methyl sulfide indole-3-carboxylic acid ethyl ester as a raw material. Optimum synthesis conditions were identified, yielding a product with over 83% yield and purity above 99.0% (Liu Zong-lin, 2013).
Synthesis Techniques
- Huang Bi-rong (2013) researched the synthesis technology of 6-bromo-2-bromomethyl-5-hydroxy-1-methyl-indole-3-carboxylic acid ethyl ester. An optimal synthesis process was determined with a yield of 84.6% and a purity of over 98%, using materials such as 5-acetyl-1,2-dimethylindole-3-carboxylate and bromine (Huang Bi-rong, 2013).
Antiviral Properties
- Ivachtchenko et al. (2015) synthesized novel substituted 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids and their derivatives, finding significant antiviral activity against viruses like bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A/Aichi/2/69 (H3N2) (Ivachtchenko et al., 2015).
Additional Research
- Other studies have explored various synthesis techniques and potential applications, such as the work by Segraves and Crews (2005) investigating brominated tryptophan alkaloids in sponges (Segraves & Crews, 2005), and research by Shen et al. (2012) on the synthesis and crystal structure of related pyrazole derivatives (Shen et al., 2012).
Properties
Molecular Formula |
C18H18BrN3O3 |
---|---|
Molecular Weight |
404.3 g/mol |
IUPAC Name |
ethyl 6-bromo-5-hydroxy-1-methyl-2-[(pyridin-4-ylamino)methyl]indole-3-carboxylate |
InChI |
InChI=1S/C18H18BrN3O3/c1-3-25-18(24)17-12-8-16(23)13(19)9-14(12)22(2)15(17)10-21-11-4-6-20-7-5-11/h4-9,23H,3,10H2,1-2H3,(H,20,21) |
InChI Key |
KWEKHEFJSXTKGY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CNC3=CC=NC=C3 |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CNC3=CC=NC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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